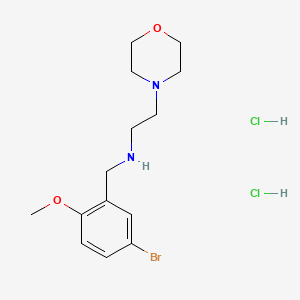
N-(5-bromo-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
Vue d'ensemble
Description
N-(5-bromo-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as BME, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the function of specific neurotransmitter receptors in the brain. BME is a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor family.
Mécanisme D'action
BME is a selective agonist for the 5-HT2C receptor, which means that it binds specifically to this receptor and activates it. Activation of the 5-HT2C receptor leads to a cascade of intracellular signaling pathways that ultimately result in changes in neuronal activity. The precise mechanism by which BME activates the 5-HT2C receptor is not fully understood, but it is thought to involve a conformational change in the receptor that allows it to interact with intracellular signaling proteins.
Biochemical and Physiological Effects:
Activation of the 5-HT2C receptor by BME has a number of biochemical and physiological effects. In the brain, activation of this receptor leads to an increase in the release of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. This can lead to changes in mood, appetite, and sleep. BME has also been shown to have effects on peripheral tissues, including the cardiovascular system and the gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BME as a research tool is its selectivity for the 5-HT2C receptor. This allows researchers to study the function of this receptor specifically, without interfering with other receptors or signaling pathways. However, BME is not without its limitations. One limitation is that it is relatively expensive to produce, which can limit its availability for research studies. Additionally, BME has a relatively short half-life, which means that its effects are relatively short-lived.
Orientations Futures
There are a number of potential future directions for research on BME and the 5-HT2C receptor. One area of interest is the role of this receptor in the development and treatment of psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, researchers are interested in developing new drugs that target the 5-HT2C receptor, either as a standalone treatment or in combination with other drugs. Finally, there is interest in developing new imaging techniques that can be used to visualize the activity of the 5-HT2C receptor in the brain, which could provide new insights into its function and potential therapeutic targets.
Applications De Recherche Scientifique
BME has been used in a variety of scientific research studies to investigate the function of the 5-HT2C receptor. This receptor is involved in the regulation of mood, appetite, and sleep, and has been implicated in a number of psychiatric and neurological disorders. BME has been used to study the role of the 5-HT2C receptor in these disorders, and to develop new treatments that target this receptor.
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2.2ClH/c1-18-14-3-2-13(15)10-12(14)11-16-4-5-17-6-8-19-9-7-17;;/h2-3,10,16H,4-9,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAFBSOBQVRSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4178899.png)
![5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4178904.png)
![2-(4-biphenylyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4178918.png)

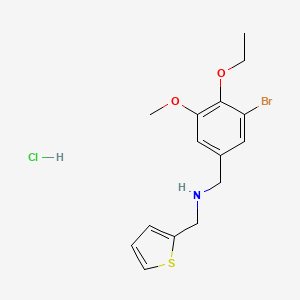
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide](/img/structure/B4178937.png)
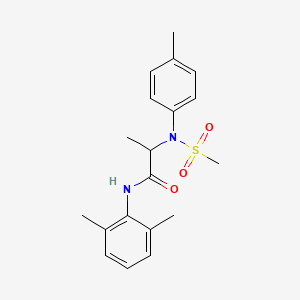
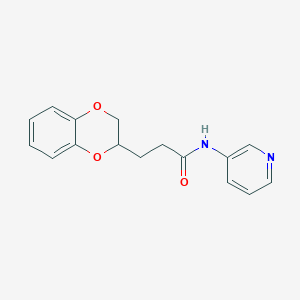
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178964.png)
![4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4178971.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide](/img/structure/B4178987.png)
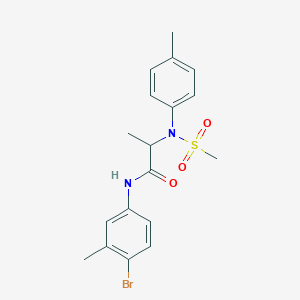
![N-(3-methoxypropyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4179002.png)
![7-(3-fluorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4179008.png)